molecular formula C14H13NO4 B7536653 (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid

(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid

Cat. No. B7536653
M. Wt: 259.26 g/mol
InChI Key: QACVKWMCSVANCI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid, also known as MFPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFPA belongs to the class of non-proteinogenic amino acids, which are amino acids that are not naturally occurring in proteins.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid is not fully understood. However, it has been proposed that (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid may exert its biological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 has been linked to a reduction in inflammation and the prevention of cancer progression. (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in the regulation of blood glucose levels. Inhibition of DPP-4 has been linked to improved glucose tolerance and the prevention of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid is its ease of synthesis, which makes it an attractive molecule for use in medicinal chemistry research. However, one limitation of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research involving (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid. One area of interest is the development of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid as a chiral building block in the synthesis of pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid and its potential applications in the prevention and treatment of type 2 diabetes.

Synthesis Methods

The synthesis of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid involves the reaction between 2-methylfuran-3-carboxylic acid and N-Boc-phenylalanine, followed by the removal of the N-Boc protecting group. The resulting (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antidiabetic properties. (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid has also been investigated for its potential as a chiral building block in the synthesis of pharmaceuticals.

properties

IUPAC Name

(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-11(7-8-19-9)13(16)15-12(14(17)18)10-5-3-2-4-6-10/h2-8,12H,1H3,(H,15,16)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACVKWMCSVANCI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid

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